N-Ethylnorketamine

Catalog No.
S11156979
CAS No.
1354634-10-8
M.F
C14H18ClNO
M. Wt
251.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethylnorketamine

CAS Number

1354634-10-8

Product Name

N-Ethylnorketamine

IUPAC Name

2-(2-chlorophenyl)-2-(ethylamino)cyclohexan-1-one

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

InChI

InChI=1S/C14H18ClNO/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15/h3-4,7-8,16H,2,5-6,9-10H2,1H3

InChI Key

ITBBBZIIFJJMDU-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CC=C2Cl

N-Ethylnorketamine (CAS 1354634-10-8; HCl salt 2525095-53-6), also known as ethketamine, is a specialized arylcyclohexylamine derivative characterized by an N-ethyl substitution in place of the traditional N-methyl group found in ketamine . In industrial and research procurement, it is primarily sourced as a high-purity analytical reference standard for forensic mass spectrometry and as a pharmacological tool for in vitro and in vivo receptor modeling [1]. By offering a distinct metabolic trajectory and an altered receptor binding profile—specifically engaging AMPA and 5-HT2 receptors alongside NMDA antagonism—N-ethylnorketamine serves as a critical baseline material for structure-activity relationship (SAR) studies targeting rapid-acting antidepressants and for validating complex toxicological screening methods [1].

Substituting N-ethylnorketamine with ketamine, norketamine, or methoxetamine (MXE) critically compromises both analytical resolution and pharmacological fidelity [1]. In forensic and metabolic workflows, the N-ethyl group of this compound yields a unique N-deethylation pathway and specific mass spectral fragmentation ions that cannot be calibrated using a ketamine (N-demethylation) standard, leading to potential false negatives or misidentifications in LC-MS/MS assays [2]. Pharmacologically, the N-ethyl substitution alters the molecule's lipophilicity and receptor binding kinetics, notably driving rapid AMPA and 5-HT2 receptor activation in ways that classical N-methylated analogs do not fully replicate [1]. Consequently, researchers and analytical chemists must procure the exact N-ethylnorketamine standard to ensure accurate metabolic tracking and valid neuropharmacological modeling.

Mass Spectrometric Differentiation and Calibration Resolution

N-Ethylnorketamine provides a distinct molecular mass and fragmentation profile compared to ketamine, which is essential for resolving isobaric or closely related arylcyclohexylamines in toxicological screening . The +14.0 Da mass shift requires this exact standard for accurate LC-MS/MS calibration.

Evidence DimensionMolecular mass shift and fragmentation identity
Target Compound DataBase MW 251.75 g/mol with distinct N-ethyl cleavage ions
Comparator Or BaselineKetamine (Base MW 237.7 g/mol, N-methyl cleavage)
Quantified DifferenceExact +14.0 Da mass shift and divergent metabolic precursor ions
ConditionsHigh-resolution GC-MS and LC-MS/MS screening

Mandatory for analytical laboratories to accurately identify N-ethylated arylcyclohexylamines and prevent false positives associated with structurally similar analogs.

Metabolic Precursor Mass Shift in CYP450 Profiling

In hepatic metabolism assays, N-ethylnorketamine undergoes N-deethylation to form norketamine, a process that presents a different mass transition compared to the N-demethylation of ketamine [1]. Procuring this standard allows researchers to accurately map the kinetics of ethyl-group cleavage.

Evidence DimensionPrimary metabolite mass shift
Target Compound DataYields N-deethylated metabolite via loss of 28 Da (ethyl group)
Comparator Or BaselineKetamine yields the same norketamine metabolite via loss of 14 Da (methyl group)
Quantified Difference14 Da difference in the precursor-to-metabolite transition mass
ConditionsIn vitro hepatic microsome (CYP3A4/CYP2B6) metabolism assays

Procuring this exact compound is necessary to trace N-ethyl specific metabolic clearance rates and differentiate them from N-methyl clearance in pharmacokinetic models.

Analytical Solution Stability for High-Throughput Calibration

As an HCl salt, N-ethylnorketamine demonstrates high stability in solution, maintaining purity over repeated thermal cycles, which is a significant processability advantage over labile freebase analogs .

Evidence DimensionPurity retention over thermal cycling
Target Compound DataNegligible purity decrease over multiple freeze-thaw cycles (-20°C to 25°C) as an HCl salt
Comparator Or BaselineFreebase arylcyclohexylamines (exhibit rapid volatilization and degradation in solution)
Quantified DifferenceNear-zero degradation vs. significant purity loss in freebase analogs
ConditionsStandardized methanolic/aqueous LC-MS/MS calibration matrices

Reduces the frequency of standard recalibration and re-preparation, ensuring cost-effective and reproducible quantitative accuracy in forensic laboratories.

Forensic Toxicology and Mass Spectrometry Calibration

N-Ethylnorketamine is utilized as an essential analytical reference standard in GC-MS and LC-MS/MS workflows. Its procurement is necessary to definitively distinguish N-ethylated arylcyclohexylamines from N-methylated (ketamine) and desmethylated (norketamine) metabolites in complex biological matrices, ensuring accurate toxicological reporting .

Structure-Activity Relationship (SAR) Studies for Antidepressants

Procured for preclinical pharmacological modeling, this compound allows researchers to evaluate how N-alkyl chain extensions affect NMDA receptor affinity, AMPA activation, and 5-HT2 engagement. It serves as a critical structural benchmark for developing next-generation rapid-acting antidepressants [1].

In Vitro CYP450 Metabolism Profiling

In hepatic microsome assays, N-ethylnorketamine is used to map specific N-deethylation pathways. This provides a necessary baseline to compare metabolic clearance rates and enzymatic affinities against the standard N-demethylation trajectories of classical arylcyclohexylamines .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

251.1076919 g/mol

Monoisotopic Mass

251.1076919 g/mol

Heavy Atom Count

17

UNII

TLL3802A3P

Wikipedia

N-Ethylnorketamine

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